Cas no 2172211-64-0 (methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate)
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate
- EN300-1633371
- 2172211-64-0
-
- Inchi: 1S/C12H20O4/c1-15-10(13)11(4-2-3-5-11)12(14)6-8-16-9-7-12/h14H,2-9H2,1H3
- InChI Key: BFNGZGZOPXIGJS-UHFFFAOYSA-N
- SMILES: OC1(CCOCC1)C1(C(=O)OC)CCCC1
Computed Properties
- Exact Mass: 228.13615911g/mol
- Monoisotopic Mass: 228.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.8Ų
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1633371-0.05g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 0.05g |
$900.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-0.1g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 0.1g |
$943.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-0.25g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 0.25g |
$985.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-0.5g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 0.5g |
$1027.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-1.0g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 1g |
$1070.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-2.5g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 2.5g |
$2100.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-5.0g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 5g |
$3105.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-10.0g |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 10g |
$4606.0 | 2023-06-05 | ||
| Enamine | EN300-1633371-50mg |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 50mg |
$647.0 | 2023-09-22 | ||
| Enamine | EN300-1633371-100mg |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate |
2172211-64-0 | 100mg |
$678.0 | 2023-09-22 |
methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate
Introduction to Methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate (CAS No. 2172211-64-0)
Methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate, identified by its CAS number 2172211-64-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in drug discovery and development.
The molecular structure of methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate consists of a cyclopentane ring substituted with a carboxylate group and an oxan ring (a five-membered heterocyclic ring containing one oxygen atom). This unique structural framework suggests possible interactions with biological targets, which has prompted researchers to investigate its pharmacological properties.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of both hydroxyl and carboxyl functional groups in methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate makes it a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules with similar structural features can interact with specific enzymes and receptors involved in neurodegenerative diseases. The oxan ring, in particular, has been identified as a key moiety that can influence binding affinity and selectivity, making it an attractive component for drug design.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate with various biological targets. These simulations have provided valuable insights into how the compound might interact with proteins and enzymes, guiding the development of more effective derivatives. For instance, molecular dynamics studies have revealed that the hydroxyl group can form hydrogen bonds with specific amino acid residues, enhancing the compound's ability to bind to its target.
The synthesis of methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate has also been optimized to ensure high yield and purity. Researchers have employed advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, to construct the desired molecular framework efficiently. These methods not only improve the accessibility of the compound but also allow for the introduction of additional functional groups, expanding its pharmacological potential.
In addition to its therapeutic applications, methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate has shown promise in agricultural research. Its structural features suggest that it could interact with plant growth regulators and enzymes, potentially leading to the development of new agrochemicals. This dual functionality makes it a valuable candidate for further exploration across multiple fields.
The safety profile of methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate is another critical aspect that has been thoroughly evaluated. Preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses, suggesting its potential for safe use in both therapeutic and agricultural applications. However, further studies are necessary to fully assess its long-term effects and potential side interactions.
The integration of cutting-edge technologies such as artificial intelligence (AI) has accelerated the discovery process for compounds like methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate. AI-driven platforms can predict biological activity based on molecular structure, allowing researchers to prioritize promising candidates for experimental validation. This approach has significantly reduced the time and resources required for drug discovery, making it more efficient and cost-effective.
In conclusion, methyl 1-(4-hydroxyoxan-4-yl)cyclopentane-1-carboxylate (CAS No. 2172211-64-0) is a multifaceted compound with significant potential in pharmaceutical and agricultural research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, make it a compelling candidate for further investigation. As research continues to uncover new applications and derivatives, this compound is poised to play a crucial role in addressing some of today's most pressing scientific challenges.
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